![molecular formula C18H28O2 B019510 2-(4-octylphenyl)ethyl Acetate CAS No. 162358-04-5](/img/structure/B19510.png)
2-(4-octylphenyl)ethyl Acetate
Overview
Description
2-(4-Octylphenyl)ethyl Acetate is a chemical compound with the molecular formula C18H28O2 and a molecular weight of 276.414 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-(4-Octylphenyl)ethyl Acetate involves several steps, including a Wittig reaction . The synthetic route involves precursors such as 2-(4-Octanoylphenyl)ethyl Acetate, Bromo (octyl)magnesium, 4-(2-Acetoxyethyl)phenol, Octanoyl chloride, and Phenethyl acetate .Molecular Structure Analysis
The molecular structure of 2-(4-Octylphenyl)ethyl Acetate consists of 18 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The exact mass is 276.208923 .Physical And Chemical Properties Analysis
2-(4-Octylphenyl)ethyl Acetate has a density of 1.0±0.1 g/cm3, a boiling point of 369.3±11.0 °C at 760 mmHg, and a flash point of 115.1±17.6 °C . It has a LogP value of 6.48, indicating its lipophilicity .Scientific Research Applications
Organic Syntheses
“4-Octylphenethyl acetate” is used as a precursor in various organic syntheses . For example, it can be used in the preparation of 4-Octylphenethyl alcohol .
Catalyst in Organic Reactions
This compound can also act as a catalyst in organic reactions . It plays a significant role in several catalytic reactions .
Nanoparticle Research
“4-Octylphenethyl acetate” is used as a precursor for nanoparticle research . It contributes to the development of nanoparticles with specific properties .
Polymer Science
This compound has applications in polymer science . It can be used in the synthesis of various polymers .
Mechanistic Aspects of Catalysis
“4-Octylphenethyl acetate” is used to study the mechanistic aspects of catalysis . It provides insights into the nature and bonding of catalysts .
properties
IUPAC Name |
2-(4-octylphenyl)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)14-15-20-16(2)19/h10-13H,3-9,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRYLJCBBFSRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467356 | |
Record name | 2-(4-octylphenyl)ethyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162358-04-5 | |
Record name | Benzeneethanol, 4-octyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162358-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-octylphenyl)ethyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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